molecular formula C30H21BO2 B13922569 (4-(10-Phenylanthracen-9-yl)naphthalen-1-yl)boronic acid

(4-(10-Phenylanthracen-9-yl)naphthalen-1-yl)boronic acid

Cat. No.: B13922569
M. Wt: 424.3 g/mol
InChI Key: GIEPZYQSXYELBF-UHFFFAOYSA-N
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Description

B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid: is a boronic acid derivative characterized by its complex aromatic structure. This compound is notable for its applications in organic synthesis, particularly in the formation of carbon-carbon bonds through Suzuki-Miyaura coupling reactions. It is a light yellow solid at room temperature and exhibits good solubility in common organic solvents like methanol and ethanol, but poor solubility in water .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an organoboron compound. The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and an organic solvent (like toluene or ethanol). The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid primarily undergoes reactions typical of boronic acids, including:

Common Reagents and Conditions:

Major Products:

    Suzuki-Miyaura Coupling: Biaryl compounds.

    Oxidation: Phenols or quinones.

    Reduction: Boronates or boranes.

Scientific Research Applications

Chemistry: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid is widely used in organic synthesis, particularly in the formation of complex aromatic compounds through Suzuki-Miyaura coupling reactions. It serves as a key intermediate in the synthesis of various pharmaceuticals and organic materials .

Biology and Medicine: In biological research, this compound is used to develop fluorescent probes and sensors due to its unique photophysical properties. It is also explored for its potential in drug delivery systems and as a building block for bioactive molecules .

Industry: In the industrial sector, B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid is utilized in the production of organic light-emitting diodes (OLEDs) and other electronic materials. Its ability to form stable carbon-carbon bonds makes it valuable in the manufacture of advanced materials .

Mechanism of Action

The mechanism of action of B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Uniqueness: B-[4-(10-Phenyl-9-anthracenyl)-1-naphthalenyl]boronic acid stands out due to its specific structural arrangement, which imparts unique photophysical properties and reactivity. Its ability to participate in Suzuki-Miyaura coupling with high efficiency and selectivity makes it a valuable compound in both research and industrial applications .

Properties

Molecular Formula

C30H21BO2

Molecular Weight

424.3 g/mol

IUPAC Name

[4-(10-phenylanthracen-9-yl)naphthalen-1-yl]boronic acid

InChI

InChI=1S/C30H21BO2/c32-31(33)28-19-18-27(21-12-4-5-13-22(21)28)30-25-16-8-6-14-23(25)29(20-10-2-1-3-11-20)24-15-7-9-17-26(24)30/h1-19,32-33H

InChI Key

GIEPZYQSXYELBF-UHFFFAOYSA-N

Canonical SMILES

B(C1=CC=C(C2=CC=CC=C12)C3=C4C=CC=CC4=C(C5=CC=CC=C53)C6=CC=CC=C6)(O)O

Origin of Product

United States

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